DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
Overview
Description
Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate is a complex organic compound that features a variety of functional groups, including pyrazole, triazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene ring, followed by the introduction of the triazole and pyrazole moieties. Key steps include:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving diethyl malonate and sulfur.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrazole Ring: The pyrazole ring is attached through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate
- Diethyl 3-methyl-5-[({[5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate
Uniqueness
The uniqueness of DIETHYL 3-METHYL-5-[(2-{[5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-[[5-[(3-methylpyrazol-1-yl)methyl]-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O6S2/c1-5-35-23(33)20-16(4)21(24(34)36-6-2)39-22(20)26-19(32)14-38-25-28-27-18(13-30-10-9-15(3)29-30)31(25)12-17-8-7-11-37-17/h9-10,17H,5-8,11-14H2,1-4H3,(H,26,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVZGDRJJVSIKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2CC3CCCO3)CN4C=CC(=N4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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